molecular formula C18H20ClFN4O B2501876 3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide CAS No. 1902937-36-3

3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide

Cat. No.: B2501876
CAS No.: 1902937-36-3
M. Wt: 362.83
InChI Key: KITMUGDHPMHNBO-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro, fluoro, and pyrazolyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide typically involves multiple steps. One common method includes the selective substitution of a chlorine atom at the 4-position of a precursor compound with 3-amino-5-cyclopropylpyrazole under basic conditions . This step yields a key intermediate, which is then further reacted to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions to replace the chloro or fluoro groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amides or thioethers, while oxidation and reduction can produce different oxidized or reduced derivatives of the original compound.

Scientific Research Applications

3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide
  • 3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

Uniqueness

3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide stands out due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN4O/c19-14-9-12(3-4-15(14)20)18(25)21-13-5-7-24(8-6-13)17-10-16(22-23-17)11-1-2-11/h3-4,9-11,13H,1-2,5-8H2,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITMUGDHPMHNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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